ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as Compound A) is a complex tricyclic heterocycle with a fused triazatricyclo core. Its structure features a cyclohexyl substituent at position 7 and a 3-methoxybenzoyl imino group at position 4. These substituents influence its electronic, steric, and physicochemical properties, making it distinct from analogs with simpler alkyl or aryl groups.
Key structural attributes include:
- Core framework: A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system, which confers rigidity and planar aromaticity.
- Substituents: 7-cyclohexyl: A bulky, hydrophobic group that enhances lipophilicity.
- Ethyl ester: A common solubilizing group at position 3.
Properties
IUPAC Name |
ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-3-37-28(35)22-17-21-24(29-23-14-7-8-15-31(23)27(21)34)32(19-11-5-4-6-12-19)25(22)30-26(33)18-10-9-13-20(16-18)36-2/h7-10,13-17,19H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQXJYCQSHXYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)OC)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the condensation of 1, n-diamines with electron-deficient reagents such as 1,1-bis(methylthio)-2-nitroethene, followed by the addition of substituted salicylaldehyde and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxybenzoyl group allows for potential oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the methoxybenzoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Cyclization: The compound can participate in cyclization reactions to form additional fused ring structures, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzoyl group may yield carboxylic acids, while reduction of the imino group may produce amines.
Scientific Research Applications
(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industry: The compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Analog compounds share the same core but differ in substituents at positions 6 and 7 (Table 1).
Table 1: Substituent Comparison and Molecular Properties
*XLogP3: Predicted octanol-water partition coefficient. †Estimated based on substituent contributions (e.g., nitro, chloro, cyclohexyl). ‡Assumed based on methoxy, carbonyl, and ester functionalities.
Key Observations:
- Lipophilicity :
- Compound A’s methoxy group may act as a weak hydrogen-bond acceptor, but its cyclohexyl group dominates hydrophobicity .
Biological Activity
The compound ethyl 7-cyclohexyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a member of the triazene class of compounds, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. Its IUPAC name reflects its intricate molecular architecture, which includes a triazine ring and various substituents that enhance its reactivity and interaction with biological targets.
Table 1: Structural Features of Ethyl 7-Cyclohexyl Triazene Derivative
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Key Functional Groups | Triazene, Carbonyl, Methoxybenzoyl |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Triazene compounds have been extensively studied for their antitumor properties due to their ability to act as alkylating agents. This compound has shown promising results in various in vitro studies against cancer cell lines.
The primary mechanism through which triazenes exert their antitumor effects is by forming DNA adducts that lead to cell cycle arrest and apoptosis in cancer cells. This compound's unique structure allows it to interact with DNA more effectively than simpler alkylating agents.
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have indicated that it can inhibit the growth of multidrug-resistant strains.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is often quantified using the Minimum Inhibitory Concentration (MIC) method. Preliminary results suggest that the compound exhibits low MIC values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.02 |
| Escherichia coli | 0.28 |
| Pseudomonas aeruginosa | 0.64 |
Study 1: Antitumor Efficacy
A recent study evaluated the antiproliferative effects of ethyl 7-cyclohexyl triazene derivatives on human cancer cell lines such as HT-29 (colon adenocarcinoma) and DAUDI (Burkitt lymphoma). The results indicated IC50 values of 4.91 µg/mL and 5.59 µg/mL respectively, showcasing strong cytotoxic potential.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The findings revealed that it effectively inhibited growth at concentrations lower than many currently used antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
